molecular formula C11H24ClNO B11730805 (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride

Cat. No.: B11730805
M. Wt: 221.77 g/mol
InChI Key: QQDBCRXSRYCXDC-NDXYWBNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine hydrochloride is a chiral cyclohexane derivative featuring a 3-methylbutoxy substituent at the 2-position and an amine group at the 1-position, forming a hydrochloride salt.

Properties

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

IUPAC Name

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;/h9-11H,3-8,12H2,1-2H3;1H/t10-,11-;/m1./s1

InChI Key

QQDBCRXSRYCXDC-NDXYWBNTSA-N

Isomeric SMILES

CC(C)CCO[C@@H]1CCCC[C@H]1N.Cl

Canonical SMILES

CC(C)CCOC1CCCCC1N.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination

A ketone intermediate (e.g., 2-(3-methylbutoxy)cyclohexanone) is subjected to reductive amination using NaBH₄ and a chiral auxiliary. For example:

  • Imine formation : The ketone reacts with ammonium acetate in methanol.

  • Stereoselective reduction : NaBH₄ in tetrahydrofuran (THF) reduces the imine to the (1R,2R)-amine.

Curtius Rearrangement

An alternative route involves the Curtius rearrangement of a carboxylic acid derivative:

  • Activation : The carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA).

  • Rearrangement : Thermal decomposition yields an isocyanate, which is hydrolyzed to the amine.

Comparative analysis :

MethodYieldStereoselectivityScalability
Reductive amination75–85%High (ee >95%)Industrial
Curtius rearrangement60–70%ModerateLab-scale

Reductive amination is preferred for industrial applications due to higher yields and simpler purification.

Stereochemical Control

The (1R,2R) configuration is enforced using chiral catalysts or resolving agents. Patent WO2017019487A1 details the use of (-)-α-pinene as a chiral auxiliary in a borane-mediated reduction:

  • Chiral complex formation : (-)-α-pinene reacts with NaBH₄ and BF₃·Et₂O to form a chiral borane.

  • Stereoselective reduction : The borane selectively reduces the ketone to the (1R,2R)-alcohol, which is subsequently aminated.

Optimization insights :

  • Temperature control : Reactions are conducted at 0–5°C to minimize racemization.

  • Solvent effects : THF enhances stereoselectivity by stabilizing the transition state.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt for improved stability:

  • Acidification : The amine is treated with concentrated HCl in methanol.

  • Crystallization : The hydrochloride salt precipitates upon cooling and is isolated via filtration.

Critical parameters :

ParameterValueSource
HCl concentration37% (w/w)
SolventMethanol or ethanol
Yield90–95%

Industrial Scalability and Process Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key optimizations include:

  • Solvent recycling : DCM and THF are recovered via distillation.

  • Catalyst reuse : Boron trifluoride etherate is recycled after aqueous workup.

  • Purification : Crystallization from isopropyl alcohol (IPA) removes impurities.

Economic and safety considerations :

FactorDetail
Cost per kilogram$1,200–1,500 (industrial scale)
Hazardous reagentsSOCl₂, NaBH₄ (require strict handling)
Waste managementNeutralization of acidic byproducts

Chemical Reactions Analysis

Key Structural Features

  • Molecular formula : Likely derived from the parent amine (C₁₁H₂₃NO) with an added HCl ion.

  • Stereochemistry : The (1R,2R) configuration introduces steric and electronic effects on reactivity.

  • Functional groups :

    • Secondary amine (hydrochloride salt form): Protonated in acidic conditions, requiring deprotonation for nucleophilic reactions.

    • 3-Methylbutoxy group : An ether substituent influencing solubility and potential ether cleavage under harsh conditions.

2.1. Amine Acylation

Secondary amines undergo acylation via nucleophilic attack on carbonyl electrophiles (e.g., esters). In the hydrochloride salt form, the amine is protonated, necessitating a base (e.g., DBU) to deprotonate it and enable reactivity .

Mechanism :

  • Deprotonation : Base (e.g., DBU) abstracts the proton from the ammonium ion, regenerating the free amine.

  • Nucleophilic attack : The deprotonated amine attacks the carbonyl carbon of an acylating agent (e.g., ester).

  • Intermediate formation : A tetrahedral intermediate forms, leading to the expulsion of the leaving group (e.g., phenoxide).

Kinetic Considerations :

  • Rate dependence : First-order dependence on the auxiliary base concentration ( ) .

  • Activation parameters : For analogous systems, acylation involves a rate-determining step with enthalpic (ΔH‡) and entropic (ΔS‡) contributions. For example, in azole-catalyzed aminolysis, the enthalpy of activation for the second aminolysis step (amide formation) ranges from 48–63 kJ/mol, with a negative entropy of activation .

2.2. Ether Cleavage

Potential Mechanism :

  • Acidic conditions : Protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water) to form a carbocation intermediate and subsequent elimination.

  • Nucleophilic substitution : Requires a strong nucleophile (e.g., Grignard reagents) to displace the ether oxygen.

2.3. Alkylation

Key Factors :

  • Steric effects : The cyclohexane ring and bulky 3-methylbutoxy group may hinder access to the amine.

  • Base strength : A strong base is required to deprotonate the ammonium ion fully .

Experimental Observations

While direct experimental data for this compound is limited, insights from analogous systems highlight:

Reaction Type Key Observations References
Amine AcylationFirst-order dependence on auxiliary base ( ) ; activation parameters (ΔH‡ ≈ 48–63 kJ/mol)
Base-Mediated DeprotonationDBU or stronger bases (e.g., Et-PH) required for deprotonation
Steric EffectsBulky substituents (e.g., cyclohexane) reduce reaction rates

Stability and Solubility

  • Hydrochloride salt : Enhances water solubility but reduces amine nucleophilicity.

  • Ether substituent : The 3-methylbutoxy group improves lipophilicity, potentially aiding in organic-phase reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of cyclohexanamines, including (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that the compound may be a candidate for further investigation in cancer therapeutics.

Skin Pigmentation Regulation

The compound has been explored for its potential in treating skin pigmentation disorders. A patent describes a formulation that utilizes (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride to inhibit melanin formation effectively without causing adverse skin reactions . This application is particularly relevant for cosmetic formulations aimed at reducing hyperpigmentation.

Safety Profile

The safety profile of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride is critical for its application in medicinal and cosmetic products. According to the Global Harmonized System (GHS), the compound is classified as causing skin irritation (Category 2), serious eye damage (Category 2A), and respiratory irritation . These safety concerns necessitate careful formulation and usage guidelines to minimize risks during application.

Data Table: Efficacy of Derivatives

Compound Cell Line IC50 (μg/mL) Notes
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochlorideHCT-1161.9Significant antiproliferative activity
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochlorideMCF-77.52Effective against breast cancer cells
Other derivativesVarious1.9 - 7.52Range of activities across different cell lines

Case Study 1: Anticancer Research

A study published in PMC investigated the synthesis of various cyclohexanamine derivatives and their effects on cancer cell proliferation. The results indicated that specific modifications to the cyclohexane structure enhanced anticancer activity, making these compounds suitable for further development as therapeutic agents .

Case Study 2: Cosmetic Formulation

Another research effort focused on developing a topical formulation incorporating (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride aimed at reducing skin pigmentation. Clinical trials demonstrated a noticeable decrease in melanin production among participants using the formulation over a specified period, highlighting its potential as an active ingredient in cosmetic products .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Alkoxy vs. Aromatic Groups

(1R,2R)-2-Methoxycyclohexan-1-amine Hydrochloride (CAS 2375165-94-7)
  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.66
  • Key Differences : The methoxy group reduces steric bulk and lipophilicity compared to 3-methylbutoxy. This likely results in lower logP values and altered pharmacokinetics, such as shorter half-life and reduced tissue penetration .
2-(3-Methylphenoxy)cyclohexan-1-amine Hydrochloride (CAS 1423034-99-4)
  • Molecular Formula: C₁₃H₂₀ClNO
  • Molecular Weight : 241.76
  • This may enhance binding to aromatic-rich biological targets (e.g., serotonin receptors) but reduce conformational flexibility compared to aliphatic 3-methylbutoxy derivatives .

Functional Group Modifications: Amine vs. Alcohol Derivatives

(1R,2R)-2-Aminocyclohexanol Hydrochloride (CAS 13374-31-7)
  • Molecular Formula: C₆H₁₃NO·HCl
  • Molecular Weight : 153.63
  • Key Differences : The hydroxyl group replaces the alkoxy chain, enabling hydrogen bonding. This increases hydrophilicity and may improve solubility in aqueous media but reduce blood-brain barrier penetration .

Pharmacologically Active Analogs: Tramadol Derivatives

(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride (Tramadol Hydrochloride)
  • Molecular Formula: C₁₆H₂₆ClNO₂
  • Molecular Weight : 299.84
  • Key Differences: The dimethylamino and methoxyphenyl groups confer dual opioid receptor binding and serotonin/norepinephrine reuptake inhibition. The absence of these groups in the target compound suggests distinct mechanisms of action, possibly with reduced analgesic activity but fewer side effects .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine HCl* ~241 (estimated) ~2.5–3.0 Low (DMSO/CHCl₃)
(1R,2R)-2-Methoxycyclohexan-1-amine HCl 165.66 ~1.2 Moderate (H₂O)
2-(3-Methylphenoxy)cyclohexan-1-amine HCl 241.76 ~3.5 Low (DMSO)

*Estimated based on structural analogs.

Biological Activity

(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, also known as rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, is a synthetic derivative of cocaine with potential applications in medicinal chemistry. This compound's structure includes a cyclohexane ring substituted with a 3-methylbutoxy group and an amine functional group, which contributes to its biological activity.

  • Molecular Formula : C₁₀H₁₉ClN₂O
  • Molecular Weight : Approximately 201.26 g/mol

Preliminary studies suggest that (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride may interact with neurotransmitter systems similar to cocaine. It is hypothesized to block the reuptake of dopamine and norepinephrine, which are critical in pain perception and mood regulation. This interaction may position the compound as a potential local anesthetic or analgesic agent.

Biological Activities

The biological activities of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride include:

  • Local Anesthetic Effects : Due to its structural similarity to cocaine, it may exhibit local anesthetic properties.
  • Neurotransmitter Interaction : Potential interactions with serotonin and norepinephrine receptors could influence mood and pain pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Rac-(1R,2R)-2-(2-Methoxyethyl)amino)cyclohexan-1-ol hydrochlorideContains a methoxyethyl substituentPotentially higher solubility
Rac-(1R,2R)-2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochlorideFluorophenoxy group presentEnhanced binding affinity due to fluorine
(1R,2R)-trans-2-Aminocyclohexanol hydrochlorideLacks the bulky 3-methylbutoxy groupSimpler structure may lead to different activity

Future Directions

Further research is essential to fully elucidate the mechanisms by which (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride exerts its biological effects. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Receptor Binding Studies : Detailed analysis of binding affinities for various neurotransmitter receptors.
  • Toxicological Assessments : Evaluating potential side effects and long-term impacts on health.

Q & A

Q. What are the key structural features of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, and how do they influence its reactivity?

The compound features a cyclohexane ring with stereospecific substitutions: an amine group at position 1 (R-configuration) and a 3-methylbutoxy group at position 2 (R-configuration). The stereochemistry dictates its interaction with chiral environments, such as enzyme active sites or receptors. The hydrochloride salt enhances solubility in polar solvents, critical for in vitro assays. Structural analogs (e.g., arylcyclohexylamines in ) suggest that substitutions on the cyclohexane ring modulate binding affinity and metabolic stability .

Q. What synthetic methodologies are commonly employed to prepare stereospecific cyclohexane-amine hydrochlorides?

A general approach involves:

  • Stereoselective synthesis : Use of chiral auxiliaries or catalysts to establish the (1R,2R) configuration. For example, describes HCl addition to a stirred mixture of a precursor to form the hydrochloride salt.
  • Protection/deprotection strategies : Temporary protection of the amine group (e.g., with Boc groups) during alkoxylation steps, followed by acidic deprotection (e.g., HCl/dioxane) to yield the final hydrochloride .
  • Purification : Recrystallization from ethanol/water mixtures to ensure high enantiomeric purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation (as recommended for structurally similar hydrochlorides in ).
  • Handling : Use gloves and respiratory protection in ventilated hoods due to potential irritancy (per SDS guidelines in ).
  • Stability : Monitor via periodic HPLC analysis; shelf life exceeds 5 years under optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Stereochemical impurities : Validate enantiomeric purity using chiral HPLC or polarimetry. Even minor impurities (e.g., 1S,2S enantiomers) can skew receptor-binding assays .
  • Solvent effects : Activity may vary in DMSO vs. aqueous buffers due to aggregation. Use dynamic light scattering (DLS) to confirm monomeric dispersion .
  • Metabolic interference : Screen for off-target interactions using cytochrome P450 inhibition assays, as tertiary amines in similar compounds show metabolic instability ().

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

  • Structural elucidation : High-resolution NMR (e.g., 2D COSY, NOESY) to confirm stereochemistry and hydrogen bonding patterns (as in ).
  • Mass spectrometry : LC-HRMS for exact mass determination and impurity profiling (applied to Fluorexetamine in ).
  • X-ray crystallography : Resolve crystal packing and salt formation dynamics, particularly for polymorph screening .

Q. How does the 3-methylbutoxy group influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The branched alkoxy group increases logP compared to shorter-chain analogs, enhancing blood-brain barrier permeability (observed in arylcyclohexylamines in ).
  • Metabolic stability : The tertiary carbon in 3-methylbutoxy reduces susceptibility to oxidative metabolism (e.g., CYP3A4), as seen in BKMS_METABOLIC database predictions for similar structures .
  • Solubility-lipid balance : Optimize via prodrug strategies (e.g., esterification of the hydroxyl group) to improve bioavailability .

Q. What experimental designs are critical for studying this compound’s interaction with biological targets?

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to account for potential allosteric effects.
  • Control experiments : Include enantiomeric controls (1S,2S and 1R,2S isomers) to isolate stereospecific effects .
  • In silico docking : Leverage molecular dynamics simulations to predict binding modes with targets like NMDA receptors or sigma-1 proteins, common for cyclohexane-amine derivatives .

Methodological Notes

  • Data validation : Cross-reference synthetic yields, purity, and spectral data with peer-reviewed protocols (e.g., ).
  • Ethical compliance : Adhere to REACH and CLP regulations for handling hydrochlorides ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.